molecular formula C17H16ClFO B1324036 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone CAS No. 951890-48-5

4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Cat. No.: B1324036
CAS No.: 951890-48-5
M. Wt: 290.8 g/mol
InChI Key: RHVFVRDUSXPJPL-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’-chloro-5’-fluorobenzophenone is a chemical compound with the molecular formula C17H16ClFO and a molecular weight of 290.8 g/mol.

Scientific Research Applications

4-Tert-butyl-3’-chloro-5’-fluorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials for various industrial applications.

Preparation Methods

The synthesis of 4-Tert-butyl-3’-chloro-5’-fluorobenzophenone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-chloro-5-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-Tert-butyl-3’-chloro-5’-fluorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’-chloro-5’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Tert-butyl-3’-chloro-5’-fluorobenzophenone can be compared with other similar compounds, such as:

    4-Tert-butylbenzophenone: Lacks the chlorine and fluorine substituents, resulting in different chemical and biological properties.

    3-Chloro-5-fluorobenzophenone: Lacks the tert-butyl group, affecting its reactivity and applications.

    4-Tert-butyl-3’-chloro-5’-methylbenzophenone: Contains a methyl group instead of a fluorine atom, leading to variations in its chemical behavior and uses.

These comparisons highlight the uniqueness of 4-Tert-butyl-3’-chloro-5’-fluorobenzophenone in terms of its specific substituents and their influence on its properties and applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVFVRDUSXPJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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